molecular formula C9H9NO3S B8592659 1-(Cyclopropanesulfinyl)-4-nitrobenzene

1-(Cyclopropanesulfinyl)-4-nitrobenzene

Cat. No.: B8592659
M. Wt: 211.24 g/mol
InChI Key: GCXULSFFEYTDMA-UHFFFAOYSA-N
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Description

1-(Cyclopropanesulfinyl)-4-nitrobenzene is a nitroaromatic compound featuring a para-nitro-substituted benzene ring and a cyclopropanesulfinyl group (-S(O)-cyclopropane). The sulfinyl group (a sulfoxide) introduces polarity and chirality, while the cyclopropane ring contributes steric strain and unique electronic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclopropanesulfinyl)-4-nitrobenzene typically involves the reaction of 4-nitrophenyl chloroformate with cyclopropyl amine in the presence of a suitable solvent such as acetonitrile at room temperature . This reaction yields 4-nitrophenyl cyclopropylcarbamate, which can be further oxidized to form the sulfoxide derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropanesulfinyl)-4-nitrobenzene can undergo various chemical reactions, including:

    Oxidation: The sulfoxide group can be further oxidized to form the corresponding sulfone.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.

Major Products Formed

    Oxidation: The major product is the corresponding sulfone.

    Reduction: The major product is the 4-aminophenyl derivative.

    Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

1-(Cyclopropanesulfinyl)-4-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Cyclopropanesulfinyl)-4-nitrobenzene involves its interaction with molecular targets through its functional groups. The sulfoxide group can participate in oxidation-reduction reactions, while the nitrophenyl group can engage in aromatic interactions. These interactions can affect various biochemical pathways, depending on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfinyl vs. Sulfonyl Derivatives

  • 1-(Ethanesulfonyl)-4-nitrobenzene :

    • The sulfonyl group (-SO₂-) is fully oxidized, making it a stronger electron-withdrawing group (EWG) than sulfinyl. This enhances the deactivation of the benzene ring, reducing electrophilic substitution reactivity.
    • Polarity : Sulfones exhibit higher polarity than sulfoxides, affecting solubility and chromatographic behavior.
    • Safety : Harmful by inhalation, skin contact, or ingestion .
  • Chirality: The sulfoxide center introduces stereochemical complexity, which could influence biological activity or catalytic applications.

Table 1: Sulfur-Containing Substituents

Compound Substituent Oxidation State Key Properties
1-(Ethanesulfonyl)-4-nitrobenzene Ethanesulfonyl (SO₂) +6 (S) High polarity, strong EWG
1-(Cyclopropanesulfinyl)-4-nitrobenzene Cyclopropanesulfinyl (S=O) +4 (S) Moderate EWG, chiral center
1-(Methylsulfanyl)-4-nitrobenzene Methylthio (S-) -2 (S) Low polarity, oxidizable to sulfoxide

Thioether and Halogenated Analogs

  • 1-(Methylsulfanyl)-4-nitrobenzene :

    • The methylthio group (-SMe) is electron-donating, slightly counteracting the nitro group’s deactivation.
    • Reactivity : Prone to oxidation to sulfoxide or sulfone derivatives under mild conditions.
  • 1-Chloro-4-[(4-nitrophenyl)sulfonyl]benzene :

    • Features a sulfonyl group and chloro substituent. The chloro group further deactivates the ring, reducing reactivity in cross-coupling reactions compared to sulfinyl analogs.
    • Applications : Used in materials science due to its stability .

Cyclopropane-Containing Derivatives

  • 1-(Cyclopropyldifluoromethyl)-4-fluorobenzene :
    • Highlights the steric and electronic effects of cyclopropane. The strained ring increases reactivity in ring-opening or functionalization reactions.
    • Comparison : The cyclopropanesulfinyl group in the target compound may similarly enhance reactivity in nucleophilic substitutions or cycloadditions.

Nitro Group Interactions and Solvatochromism

  • Azo-azomethine compounds (e.g., 1-(3-formyl-4-hydroxyphenylazo)-4-nitrobenzene) : Exhibit tautomerism (enol-imine vs. keto-amine) and solvatochromism (bathochromic shifts in polar solvents). Relevance: The sulfinyl group in this compound may similarly induce solvent-dependent electronic transitions, though this requires experimental validation.

Table 2: Solvatochromic and Electronic Effects

Compound Type Substituent Solvatochromic Behavior Molar Extinction Coefficient (ε)
Azo-azomethine Azo + Schiff base Positive solvatochromism >40,000 L·mol⁻¹·cm⁻¹
This compound (hypothetical) Sulfinyl + nitro Predicted polarity-dependent shifts Not reported

Properties

Molecular Formula

C9H9NO3S

Molecular Weight

211.24 g/mol

IUPAC Name

1-cyclopropylsulfinyl-4-nitrobenzene

InChI

InChI=1S/C9H9NO3S/c11-10(12)7-1-3-8(4-2-7)14(13)9-5-6-9/h1-4,9H,5-6H2

InChI Key

GCXULSFFEYTDMA-UHFFFAOYSA-N

Canonical SMILES

C1CC1S(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

179 mg (1.11 mmol) of iron(III) chloride was added to a mixture of 7.2 g (36.88 mmol) of 1-cyclopropylsulfanyl-4-nitrobenzene in 140 ml acetonitrile and it was stirred for 15 minutes at room temperature. Then 9.25 g (40.57 mmol) of periodic acid was added in portions at 25° C. The mixture was stirred for 30 minutes and then added, while stirring, to a cooled saturated sodium thiosulfate solution. It was then extracted with ethyl acetate (2×). The combined organic phases were dried (Na2SO4), filtered and concentrated by evaporation. The residue obtained was purified chromatographically (hexane/ethyl acetate 1:1). 5.93 g (28.07 mmol; yield: 76%) of the product was obtained.
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Synthesis routes and methods II

Procedure details

350 mg of 1-(cyclopropylsulfanyl)-4-nitrobenzene is dissolved in 5 ml of acetonitrile and mixed with 10 mg of iron(III)-chloride hexahydrate. After 10 minutes of stirring at room temperature, 450 mg of periodic acid is added thereto while being cooled. The mixture is stirred for 30 minutes at room temperature, cooled in an ice bath and mixed drop by drop with semi-saturated sodium disulfite solution. It is diluted with methylene chloride, washed with water, sodium bicarbonate solution and saturated sodium chloride solution, and concentrated by evaporation. After purification by flash chromatography, 270 mg of (RS)-1-(cyclopropylsulfinyl)-4-nitrobenzene is obtained.
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Synthesis routes and methods III

Procedure details

1-Cyclopropylsulphanyl-4-nitrobenzene in acetonitrile was admixed with iron(III) chloride and stirred at room temperature. Periodic acid was then added in portions. The mixture was stirred for 30 minutes and then added, with stirring, to a cooled, saturated sodium thiosulphate solution. Extraction was carried out with acetic ester (2×). The combined organic phases were dried (Na2SO4), filtered and concentrated by evaporation. The residue obtained was purified by means of chromatography (hexane/acetic ester 1:1) (yield: 76%).
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